2-(2,5-二甲氧基苯基)环氧乙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

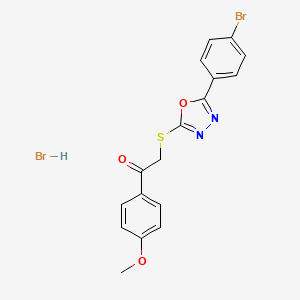

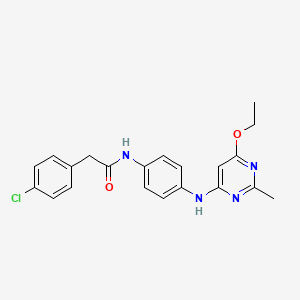

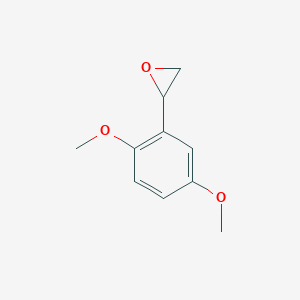

2-(2,5-Dimethoxyphenyl)oxirane is a chemical compound that belongs to the class of organic compounds known as oxiranes. Oxiranes, also known as epoxides, are three-membered cyclic ethers that contain an oxygen atom in the ring. The presence of the 2,5-dimethoxyphenyl group suggests that the compound has aromatic properties combined with the reactivity of the oxirane ring.

Synthesis Analysis

The synthesis of oxirane derivatives can be achieved through various methods. For instance, the preparation of (R)-(2,3,4,5,6-pentadeuterophenyl)oxirane was accomplished starting from benzene-d6, involving a Friedel-Crafts acylation followed by chiral reduction and several other steps to obtain the oxirane . Although this synthesis does not directly pertain to 2-(2,5-Dimethoxyphenyl)oxirane, it provides insight into the complexity and multi-step nature of synthesizing substituted oxiranes.

Molecular Structure Analysis

The molecular structure of oxiranes is characterized by the three-membered ring, which induces strain and thus high reactivity. The substituents on the oxirane ring can influence its reactivity and the outcomes of chemical reactions. For example, the presence of a carboxyl group in the γ-position relative to the phosphorus atom in a related phosphorane compound led to high stereoselectivity in the formation of oxirane derivatives upon acidic hydrolysis .

Chemical Reactions Analysis

Oxiranes are known to participate in various chemical reactions, primarily due to the strained nature of the three-membered ring. The ring can be opened under acidic or basic conditions, leading to a range of products. For example, the acid-catalyzed ring-opening reactions of 2,3-epoxy-4a,12a-diaza-1,2,3,4,4a,5,12,12a-octahydronaphthacene-5,12-diones proceeded in a stereospecific manner, following the Furst-Plattner rule . Additionally, the involvement of oxirane intermediates in the photooxygenation of diarylethylenes has been demonstrated, indicating the versatility of oxiranes in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxiranes are influenced by their substituents. For instance, the presence of methoxycarbonyl and dimethoxyphenyl groups in a 2,3-disubstituted oxirane led to the formation of a polymer with a stiff conformation due to π-stacked structures between the carbonyl and aromatic groups . The weak hydrogen bonds in the oxirane-trifluoromethane dimer, characterized by C-H...O and C-H...F-C interactions, highlight the subtle intermolecular forces that can influence the properties of oxirane-containing compounds .

科学研究应用

聚合物化学: Merlani 等人(2015 年)的一项研究讨论了 2,3-二取代环氧乙烷的开环聚合,导致具有羰基-芳香族 π-堆叠结构的聚醚。这项研究突出了环氧乙烷在制造具有特定结构特性的聚合物中的潜力,这在材料科学和工程中很有用 (Merlani 等人,2015 年).

有机合成: 在有机化学领域,Langer 等人(2006 年)探索了查耳酮环氧化物中间体,证明了它们在合成木质素相关的苯基香豆素中的作用。这表明环氧乙烷在合成复杂有机化合物中的重要性 (Langer 等人,2006 年).

材料科学: Schweikl 等人(2004 年)研究了环氧乙烷和硅氧烷以开发具有低收缩率的复合材料。他们的研究涉及分析哺乳动物细胞中微核和基因突变的形成,提供了对这些化合物生物效应的见解。这项研究在开发用于各种工业应用的新材料方面尤为重要 (Schweikl 等人,2004 年).

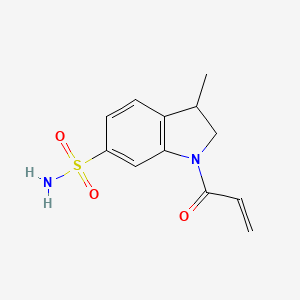

药学应用: 在另一项研究中,Polkam 等人(2021 年)专注于合成带有 2,5-二甲氧基苯基取代基的 1,3,4-恶二唑衍生物以进行抗癌评估。这项研究强调了环氧乙烷衍生物在药物中的潜力,特别是在开发新的癌症疗法方面 (Polkam 等人,2021 年).

属性

IUPAC Name |

2-(2,5-dimethoxyphenyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-11-7-3-4-9(12-2)8(5-7)10-6-13-10/h3-5,10H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDCSATVCNIHNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethoxyphenyl)oxirane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

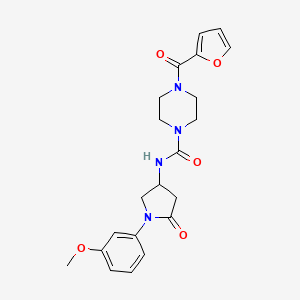

![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(pyridin-4-ylthio)ethan-1-one](/img/structure/B2505476.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2505478.png)

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2505479.png)